Cartrizoic acid
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Overview
Description
Cartrizoic acid is a carboxylic acid, a class of organic compounds characterized by the presence of a carboxyl group (-COOH). Carboxylic acids are widely distributed in nature and play a crucial role in various biochemical processes. This compound, like other carboxylic acids, is known for its acidic properties and its ability to form hydrogen bonds, which significantly influence its chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cartrizoic acid can be synthesized through several methods commonly used for carboxylic acids. One such method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids .
Industrial Production Methods: In industrial settings, carboxylic acids, including this compound, can be produced via the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: Cartrizoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group of this compound can be replaced by other nucleophiles, forming derivatives such as esters, amides, and anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for forming acid chlorides.
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
Cartrizoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways and can be used in studies related to enzyme functions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cartrizoic acid involves its interaction with molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can participate in metabolic pathways, acting as an intermediate in the synthesis and degradation of various biomolecules .
Comparison with Similar Compounds
- Acetic acid
- Citric acid
- Oxalic acid
Properties
CAS No. |
15082-58-3 |
---|---|
Molecular Formula |
C13H11I3N2O6 |
Molecular Weight |
671.95 g/mol |
IUPAC Name |
2-(3,5-diacetamido-2,4,6-triiodobenzoyl)oxyacetic acid |
InChI |
InChI=1S/C13H11I3N2O6/c1-4(19)17-11-8(14)7(13(23)24-3-6(21)22)9(15)12(10(11)16)18-5(2)20/h3H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
XQYJYOAXDGROHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)O)I)NC(=O)C)I |
Origin of Product |
United States |
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